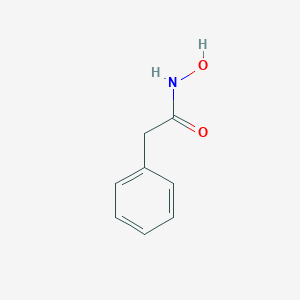

N-Hydroxy-2-phenylacetamide

説明

N-Hydroxy-2-phenylacetamide: A Chemically Defined Entity for Research

This compound, also known as phenylacetohydroxamic acid, is an organic molecule belonging to the acetamide family. nih.gov Its structure is characterized by a phenyl group attached to an acetamide core, which is further substituted with a hydroxyl group on the nitrogen atom. This configuration provides a distinct set of chemical properties that are central to its research applications. nih.gov

Key chemical identifiers and properties of this compound are summarized in the interactive table below.

Contextualizing this compound within Amide Chemistry Research

This compound is a derivative of acetamide and is closely related to mandelic acid derivatives. The amide functional group is a cornerstone of organic chemistry and biochemistry, forming the peptide bonds that link amino acids in proteins. Research into this compound and its analogs contributes to a deeper understanding of amide chemistry, including their synthesis, reactivity, and potential as building blocks for more complex molecules. evitachem.com The synthesis of related compounds, such as 2-hydroxy-N-arylacetamides, has been explored through methods like the hydrolysis of 2-chloro-N-arylacetamides, highlighting the synthetic versatility within this chemical class. researchgate.net

Significance of the Hydroxamic Acid Moiety in this compound Research

The defining feature of this compound is its hydroxamic acid (–C(=O)NHOH) functional group. taylorandfrancis.com This moiety is of paramount importance in medicinal chemistry and bioinorganic chemistry. nih.govresearchgate.net Hydroxamic acids are known for their ability to act as potent chelators of metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). nih.govacs.org This metal-binding capability is the basis for much of the research into hydroxamic acid-containing compounds. nih.govacs.org

The ability of the hydroxamic acid group to interact with metalloenzymes—enzymes that require a metal ion for their catalytic activity—is a key area of investigation. journalagent.com By binding to the metal ion in the enzyme's active site, hydroxamic acids can inhibit the enzyme's function. biosynth.comjournalagent.com This inhibitory action is a foundational concept in the development of various therapeutic agents. nih.govacs.org

Emerging Research Trajectories for this compound

Current research on this compound and structurally similar compounds is exploring several promising avenues. A significant area of focus is their role as enzyme inhibitors, particularly in the context of histone deacetylases (HDACs). nih.govacs.org

Histone Deacetylase (HDAC) Inhibition : HDACs are a class of metalloenzymes that play a crucial role in gene expression regulation. acs.orgtandfonline.com The aberrant activity of certain HDACs is implicated in various diseases. acs.orgtandfonline.com The hydroxamic acid moiety of compounds like this compound can chelate the zinc ion in the HDAC active site, leading to enzyme inhibition. nih.govacs.orggoogle.com This has led to the development of several hydroxamic acid-based HDAC inhibitors. nih.govacs.orgnih.govpnas.org Research has demonstrated that derivatives of this compound can exhibit potent HDAC inhibitory activity. tandfonline.comtandfonline.com For instance, a small molecule, N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide)], was developed as a selective HDAC6 inhibitor. nih.govpnas.org

Metalloprotease Inhibition : Another research trajectory involves the investigation of this compound and its analogs as inhibitors of metalloproteases, such as matrix metalloproteinases (MMPs). biosynth.com These enzymes are involved in the breakdown of the extracellular matrix. The compound is reported to be a metalloprotease inhibitor that binds to the enzyme's active site. biosynth.com

Antioxidant and Anti-inflammatory Studies : Some related acetamide derivatives, such as N-(2-Hydroxyphenyl) Acetamide, have been investigated for their potential antioxidant and anti-inflammatory properties. bohrium.comresearchgate.net These studies explore the compound's ability to scavenge free radicals and modulate inflammatory pathways. bohrium.comresearchgate.net

Synthetic Chemistry : this compound and its derivatives continue to be valuable intermediates in organic synthesis. chemimpex.comresearchgate.net Researchers are exploring new synthetic routes and using these compounds as scaffolds to create novel molecules with diverse functionalities. researchgate.netresearchgate.net For example, they can be used as precursors for the synthesis of heterocyclic compounds. researchgate.net

Table of Compounds Mentioned

特性

IUPAC Name |

N-hydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOQLQZHRCEVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277490 | |

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-97-2 | |

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N-hydroxy-2-phenylacetamide and Its Derivatives

Established Synthetic Routes for N-Hydroxy-2-phenylacetamide

Traditional methods for synthesizing this compound often rely on well-established chemical reactions that are dependable and have been refined over time.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of this compound and its analogs. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. A common approach involves the direct condensation of a carboxylic acid or its derivative with hydroxylamine or a substituted hydroxylamine. ontosight.ainih.gov For instance, the synthesis of certain this compound derivatives can be achieved by reacting the appropriate phenylacetic acid with a hydroxylamine derivative in the presence of a coupling agent.

Another example is the synthesis of (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, which is accomplished by condensing (R)-2-hydroxy-2-phenylacetic acid with 2-(4-nitrophenyl)ethanamine hydrochloride. This reaction is facilitated by the use of 1-ethyl-3-(-3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (HOBt) as coupling agents, with triethylamine as a base in a solvent like N,N-dimethylformamide. google.com Similarly, the reaction of phenylacetic acid with 2-chloroethanol in the presence of sodium hydroxide and phosphoric acid can yield 2-Hydroxy-N-phenylacetamide. biosynth.com

The table below outlines examples of condensation reactions used in the synthesis of this compound derivatives.

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product |

| (R)-2-hydroxy-2-phenylacetic acid | 2-(4-nitrophenyl) ethanamine hydrochloride | EDC.HCl/HOBt, triethylamine | (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide google.com |

| Phenylacetic acid | 2-chloroethanol | Sodium hydroxide, phosphoric acid | 2-Hydroxy-N-phenylacetamide biosynth.com |

| Phenylacetyl chloride | N-benzyl hydroxylamine hydrochloride | - | N-Benzyl-N-hydroxy-2-phenylacetamide thieme-connect.com |

Utilization of Phenylacetyl Chloride in Hydroxamate Synthesis

Phenylacetyl chloride is a highly reactive precursor frequently used in the synthesis of hydroxamic acids, including this compound. Its reactivity stems from the acyl chloride group, which readily reacts with nucleophiles like hydroxylamine. A general method involves reacting phenylacetyl chloride with hydroxylamine hydrochloride in a biphasic solvent system, often under basic conditions to neutralize the hydrochloric acid formed during the reaction.

For example, N-Benzyl-N-hydroxy-2-phenylacetamide can be prepared by reacting N-benzyl hydroxylamine hydrochloride with phenylacetyl chloride. thieme-connect.com This method is also applicable to the synthesis of other derivatives, such as those used in the creation of calix ontosight.aipyrrole hydroxamic acids, where various aromatic acid chlorides, including phenylacetyl chloride, are reacted with a partially reduced calix ontosight.aipyrrole intermediate. chem-soc.si

The following table presents examples of hydroxamate synthesis using phenylacetyl chloride.

| Hydroxylamine Derivative | Product | Yield (%) |

| N-benzyl hydroxylamine hydrochloride | N-Benzyl-N-hydroxy-2-phenylacetamide | 80 thieme-connect.com |

| N-methylhydroxylamine hydrochloride | N-Hydroxy-N-methyl-2-phenylacetamide | 64 thieme-connect.com |

Alternative Precursors for this compound and Analogs

Beyond phenylacetic acid and phenylacetyl chloride, other starting materials can be employed to synthesize this compound and its analogs. One such alternative is the use of 2-chloro-N-arylacetamides. A one-pot, two-step procedure has been developed to convert 2-chloro-N-arylacetamides into 2-hydroxy-N-arylacetamides. This method involves an initial acetate exchange with the halogen, followed by selective cleavage of the resulting ester linkage. researchgate.net

Another approach starts from mandelic acid, which can be used to prepare N,N-diethyl-2-hydroxy-2-phenylacetamide through a condensation reaction with cyclohexanone followed by an aminolysis reaction with diethylamine. patsnap.com Furthermore, 2-azido-N-phenylacetamide, which can be synthesized from 2-chloro-N-phenylacetamide, serves as a versatile intermediate for various derivatives. researchgate.net The synthesis of N-acetyl-N-hydroxy-2-phenylacetamide can also be achieved from N-acetyl-α-chloro-N-hydroxy-benzeneacetamide. chemicalbook.com

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers more sophisticated methods for the preparation of this compound derivatives, often focusing on catalysis and the construction of complex cyclic structures.

Catalytic Approaches in Amide Synthesis

Catalytic methods for amide bond formation are increasingly favored due to their efficiency and milder reaction conditions compared to traditional methods. Transition metal catalysts, such as those based on nickel or palladium, can activate the C-N bond of amides, enabling transformations that are otherwise difficult. rsc.org For instance, a nickel chloride (NiCl2) catalyst has been used for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives, providing moderate to excellent yields. researchgate.net

Enzymatic catalysis also presents a powerful tool. Penicillin G acylase, when immobilized, can catalyze the direct condensation of acyl donors with amines in the presence of high concentrations of organic cosolvents, allowing for the enantioselective synthesis of phenylacetamides. nih.gov Furthermore, manganese(I)-catalyzed direct amidation of esters with amines has shown a broad substrate scope with low catalyst loading. lookchem.com

The following table highlights some catalytic approaches in amide synthesis.

| Catalyst | Reaction Type | Reactants | Product Class |

| Nickel Chloride (NiCl2) | Direct Amidation | Phenylacetic acid derivatives, Benzylamine derivatives | N-arylacetamides researchgate.net |

| Immobilized Penicillin G Acylase | Enantioselective Condensation | (+/-)-2-hydroxy-2-phenylethylamine, Acyl donors | Enantiopure phenylacetamides nih.gov |

| Manganese(I) complex | Direct Amidation | Esters, Amines | Amides lookchem.com |

Nucleophilic Substitution and Cyclization Techniques

Nucleophilic substitution is a fundamental reaction in the synthesis of this compound derivatives. For example, the reaction of 2-chloroacetamide derivatives with dimethylamine proceeds via nucleophilic substitution to yield N,N-Dimethyl-2-phenylacetamide. This principle is also applied in the synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides, where an initial nucleophilic substitution with acetate is a key step. researchgate.net

Cyclization reactions of this compound derivatives can lead to the formation of various heterocyclic compounds. For example, N-hydroxy-N-(2-oxoalkyl)amides can undergo intramolecular cyclization in the presence of a base like t-BuOK to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. The reaction conditions, such as the amount of base used, can influence the final product, with lower base concentrations potentially leading to other cyclic structures like 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-diones through oxidative pathways. researchgate.net The methylation of the N-hydroxy group can be used to block its reactivity and direct the cyclization towards different products, such as 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one. researchgate.net

Regioselective and Stereoselective Synthesis of Analogues

The synthesis of analogues of this compound often requires precise control over regioselectivity and stereoselectivity to achieve the desired chemical structures and biological activities.

Regioselective Synthesis:

A notable method for creating unsymmetrical analogues involves the regioselective Friedel-Crafts alkylation. For instance, a mild and highly efficient synthesis of unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives has been developed. researchgate.net This reaction utilizes 2-hydroxy-2-(1H-indol-3-yl)-N-phenylacetamide derivatives and various indoles, catalyzed by aluminum chloride (AlCl₃) at room temperature. The process is characterized by short reaction times and high yields, reaching up to 96%. researchgate.net The key to this method's success is its remarkable regioselectivity, leading exclusively to substitution at the α-position of the acetamide structure. researchgate.net

Another strategy involves the TiCl₄-mediated formal [3 + 3] cyclization of 1,3-bis(silyl enol ethers) with 2-alkyl-1,1,3,3-tetraethoxypropanes. nih.gov This approach has been successfully used to regioselectively prepare a variety of 5-alkyl-2-hydroxy-acetophenones and 5-alkyl-2-hydroxy-benzophenones, which are structurally related frameworks. nih.gov

Stereoselective Synthesis:

Achieving specific stereochemistry is crucial, and various methods have been employed to this end. The enantioselective hydrogenation of α-keto Weinreb amides presents a direct pathway to chiral α-hydroxy amides. For example, (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide can be synthesized from N-methoxy-N-methyl-2-oxo-2-phenylacetamide using a ruthenium-based catalyst with a chiral phosphine ligand, such as (S)-SegPhos. This reaction, conducted under hydrogen pressure in ethanol, yields the target compound with a high enantiomeric excess (94.7% ee). The mechanism involves the coordination of the ketone's carbonyl group to the ruthenium center, followed by a stereoselective hydride transfer.

Enzymatic methods also offer a high degree of stereoselectivity. Tandem aldol addition-transamination reactions have been utilized to synthesize various γ-hydroxy-α-amino acids. researchgate.net This one-pot, two-step process can be highly stereoselective, in some cases driven by the thermodynamically-controlled formation of a stable product derivative. researchgate.net

The following table summarizes key findings in the stereoselective synthesis of a this compound analogue.

| Precursor | Catalyst/Enzyme System | Product | Enantiomeric Excess (ee) | Reference |

| N-methoxy-N-methyl-2-oxo-2-phenylacetamide | Ru/(S)-SegPhos | (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide | 94.7% |

Mechanistic Studies of this compound Formation and Transformation

Investigation of Radical Cyclization Mechanisms

The cyclization of N-hydroxy-N-(2-oxoalkyl)amides, derivatives of this compound, can proceed through different pathways to form various heterocyclic products like 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 1-hydroxy-1,6-dihydropyridine-2,5-diones. chemicalpapers.comresearchgate.net The reaction mechanism and final product are highly dependent on the reaction conditions, particularly the amount of base used. chemicalpapers.com

When N-hydroxy-N-(2-oxoalkyl)amides are treated with an excess of a strong base like potassium tert-butoxide (t-BuOK) (e.g., 3 equivalents), the reaction favors the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.comresearchgate.net However, if the amount of base is reduced (1.5 equivalents or less), the yield of 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione increases. chemicalpapers.comresearchgate.net This shift is attributed to the oxidation of the starting materials by atmospheric oxygen, which leads to their subsequent transformation into the dihydropyridine-2,5-dione structure. chemicalpapers.comresearchgate.net This suggests a plausible radical mechanism, particularly an oxidative cyclization pathway, is at play under these specific conditions. chemicalpapers.comresearchgate.netresearchgate.net

Role of Hydroxamic Group Protection in Cyclization Pathways

To elucidate the mechanism of these cyclization reactions, particularly the suspected radical pathway, studies have been conducted where the reactive hydroxamic acid group is protected. chemicalpapers.comresearchgate.netresearchgate.net This protection strategy helps to determine the role of the N-hydroxy group in the reaction cascade. chemicalpapers.comresearchgate.net

In one key study, the N-hydroxy group of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide was protected by methylation to yield the corresponding N-methoxy derivative. chemicalpapers.comresearchgate.net When this N-methoxy compound was reacted with a sub-stoichiometric amount of t-BuOK (0.5 equivalents), it did not yield the expected radical cyclization product. Instead, it formed an intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one. chemicalpapers.comresearchgate.net The desired 1-methoxy-1,5-dihydro-2H-pyrrol-2-one was only obtained when an excess of the base was used. chemicalpapers.comresearchgate.net

Crucially, the formation of N-methoxy-1,6-dihydropyridine-2,5-diones, which would be the products of a radical oxidative cyclization, was not observed in these experiments with the protected hydroxamic group. chemicalpapers.comresearchgate.netresearchgate.net This finding strongly indicates that the unprotected N-hydroxy group is essential for the radical oxidative cyclization mechanism that leads to the 1,6-dihydropyridine-2,5-dione products. chemicalpapers.comresearchgate.net

The table below outlines the different products obtained based on the protection of the hydroxamic group and the amount of base used.

| Starting Material | Base (t-BuOK) | Protection | Major Product | Reference |

| N-hydroxy-N-(2-oxoalkyl)amide | 3 eq. | Unprotected | 1-hydroxy-1,5-dihydro-2H-pyrrol-2-one | chemicalpapers.comresearchgate.net |

| N-hydroxy-N-(2-oxoalkyl)amide | ≤ 1.5 eq. | Unprotected | 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione | chemicalpapers.comresearchgate.net |

| N-methoxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide | 0.5 eq. | Methylated (Protected) | 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one (intermediate) | chemicalpapers.comresearchgate.net |

| N-methoxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide | Excess | Methylated (Protected) | 1-methoxy-1,5-dihydro-2H-pyrrol-2-one | chemicalpapers.comresearchgate.net |

Theoretical and Computational Insights into Reaction Mechanisms

While direct computational studies on the radical cyclization of this compound itself are not extensively detailed in the provided context, theoretical investigations into related structures provide valuable insights into potential reaction mechanisms. Computational chemistry offers tools to analyze the reactivity of molecules and predict reaction pathways. acs.org

For a series of para-substituted N-phenylacetamides, computational studies using Hartree-Fock (HF) and Density Functional Theory (B3LYP) methods have been employed to analyze their alkaline hydrolysis. acs.org These studies tested various molecular quantities as reactivity indices. It was found that Hammett σ constants and shifts in carbonyl stretching frequencies correlate well with the theoretically calculated energy changes for the rate-determining step—the formation of a tetrahedral intermediate. acs.org

Pharmacological and Biochemical Investigations of N-hydroxy-2-phenylacetamide

Enzyme Inhibition Profiles of N-Hydroxy-2-phenylacetamide

This compound and its analogs have been the subject of various pharmacological and biochemical studies to determine their interactions with and inhibition of several enzyme families. These investigations have primarily focused on their roles as inhibitors of metalloproteases, with significant findings related to matrix metalloproteinases and histone deacetylases.

This compound is recognized as a metalloprotease inhibitor. biosynth.com Its mechanism of action involves binding to the active site of the enzyme, which prevents the enzyme from interacting with its natural substrate. biosynth.com This inhibitory action is a key characteristic of its biochemical profile. The class of compounds to which it belongs, specifically N-hdroxy-2-(alkyl, aryl, or heteroaryl, sulfanyl, sulfinyl or sulfonyl)-3-substituted alkyl, aryl or heteroarylamides, has been identified for their role as inhibitors of metalloproteinases. patsnap.com

This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs). biosynth.com MMPs are zinc-dependent endopeptidases that include subsets like collagenases, stromelysins, and gelatinases. patsnap.com These enzymes are crucial for the degradation of the extracellular matrix. nih.gov The inhibitory effect of this compound is achieved through a coordination complex that involves a water molecule and an aliphatic hydrocarbon, forming a hydrogen bond. biosynth.com This action specifically hinders MMPs that break down proteins such as collagen and elastin. biosynth.com The gelatinase subgroup of MMPs is particularly associated with the growth and metastasis of tumors, as their elevated expression allows for the degradation of the basement membrane. patsnap.com Low molecular weight, non-peptide inhibitors based on related structures are being explored for the treatment of conditions where MMPs are implicated, such as arthritis and tumor metastasis. patsnap.com

Histone deacetylases (HDACs) are a family of enzymes that play a critical role in regulating gene transcription by deacetylating lysine residues on histones and other proteins. tandfonline.comfrontiersin.org Overexpression or aberrant function of HDACs is linked to tumorigenesis. tandfonline.com this compound and its analogs, which contain a hydroximic acid group, have been investigated as HDAC inhibitors (HDACIs). tandfonline.com The hydroximic acid moiety is crucial as it binds to the zinc ion present in the active site of most HDAC isoforms (Classes I, II, and IV). tandfonline.commdpi.com

| Compound | HDAC1 IC₅₀ (μM) | HDAC6 IC₅₀ (μM) | Notes |

|---|---|---|---|

| h3 | 1.60 | - | Features a protected amino group. tandfonline.com |

| h4 ((S)-2-amino-N-hydroxy-2-phenylacetamide hydrochloride) | 3.79 | - | Features an unprotected amino group. tandfonline.com |

A significant analog, N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide)], known as HPB, has been identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). pnas.orgresearchgate.netnih.govpnas.org HDAC6 is a unique, primarily cytoplasmic enzyme with two catalytic sites, whose substrates include non-histone proteins like α-tubulin. nih.govpnas.orgpnas.orgencyclopedia.pub

Biochemical assays demonstrated that HPB has a strong preference for HDAC6 over other isoforms. It exhibits an IC₅₀ (half-maximal inhibitory concentration) of 31 nM for HDAC6, compared to 1,130 nM for HDAC1, indicating an approximately 36-fold selectivity. pnas.org This selectivity for HDAC6 is reported to be 15 to almost 400 times more potent compared to its effect on other zinc-dependent HDACs. pnas.org This selective inhibition leads to the accumulation of acetylated α-tubulin, a key substrate of HDAC6, without affecting the acetylation of histones, which are not substrates for this enzyme. pnas.org

| HDAC Isoform | IC₅₀ (nM) |

|---|---|

| HDAC1 | 1,130 pnas.org |

| HDAC6 | 31 pnas.orgencyclopedia.pub |

The selectivity of inhibitors like HPB for specific HDAC isoforms, particularly HDAC6, is attributed to several structural and molecular features. nih.govnih.gov The general structure of these inhibitors consists of a zinc-binding group (ZBG), a linker, and a "cap" group, and modifications to any of these can influence isoform selectivity. mdpi.com

For HDAC6-selective inhibitors, the presence of bulky and rigid capping groups is a key factor. nih.gov These bulky groups can more easily access the active site of HDAC6 compared to the more constrained active sites of class I HDACs. nih.gov Another critical element is an unusual monodentate coordination with the zinc ion in the HDAC6 active site, a departure from the typical bidentate binding seen with many other inhibitors. nih.govnih.gov

Furthermore, strategies to achieve selectivity for other isoforms, such as HDAC1 and HDAC2, have involved designing N-substituted analogs. These substituents are thought to access a 14-Å internal cavity within the enzyme structure, thereby imparting preferential inhibition. researchgate.net The position of substituents on the inhibitor's core structure can dramatically alter its efficacy and selectivity; for example, methyl groups at different positions on a phenyl ring of a related inhibitor resulted in varied potency against different HDAC classes. acs.org

The catalytic mechanism of zinc-dependent HDACs relies on a zinc ion (Zn²⁺) in the active site, which is coordinated by specific amino acid residues (typically two histidines and one aspartate) and water molecules. mdpi.commdpi.com The hydroxamic acid group (-C(=O)NHOH) found in this compound and its analogs is a well-recognized zinc-binding group (ZBG) that plays a fundamental role in inhibition. mdpi.commdpi.com

Typically, hydroxamic acids engage in a bidentate coordination, where both the carbonyl oxygen and the hydroxyl oxygen bind to the zinc ion, displacing a water molecule. acs.org However, structural studies of HDAC6 in complex with selective inhibitors like HPB have revealed an unusual monodentate coordination. nih.govnih.gov In this mode, only the N-O⁻ group of the hydroxamate binds directly to the zinc ion, while the hydroxamate's carbonyl oxygen forms a hydrogen bond with a zinc-bound water molecule. nih.gov This monodentate binding is only slightly less stable energetically than the canonical bidentate mode, suggesting it does not significantly compromise the inhibitor's affinity for the enzyme. nih.govnih.gov The steric bulk of the inhibitor's capping group appears to modulate the equilibrium between bidentate and monodentate coordination, directing the binding mode. nih.gov

Mechanisms of HDAC Isoform Selectivity

Xanthine Oxidase Inhibitory Potential

This compound, also referred to as NA-2, has been evaluated for its ability to inhibit xanthine oxidase, an enzyme crucial in the metabolic pathway that produces uric acid. readersinsight.netbohrium.com Elevated levels of uric acid are associated with conditions like gout. readersinsight.net In vitro studies have demonstrated that this compound exhibits a dose-dependent inhibitory effect on xanthine oxidase. readersinsight.net

At concentrations of 10, 30, 100, and 300 µg/ml, the compound showed inhibitions of 5.69%, 7.77%, 15.19%, and 21.78%, respectively. readersinsight.net For comparison, the standard drug allopurinol displayed a 29.69% inhibition at a concentration of 25 µg/ml. readersinsight.net These findings suggest that this compound has the potential to act as a xanthine oxidase inhibitor, which may be beneficial in conditions associated with hyperuricemia. readersinsight.netresearchgate.net

Table 1: Xanthine Oxidase Inhibition by this compound

| Concentration (µg/ml) | % Inhibition |

|---|---|

| 10 | 5.69% |

| 30 | 7.77% |

| 100 | 15.19% |

| 300 | 21.78% |

Data sourced from in vitro xanthine oxidase inhibition assays. readersinsight.net

Potential Inhibition of MtInhA in Mycobacteria

Research into derivatives of 2-hydroxy-N-phenylacetamide has indicated potential antimycobacterial activity. acgpubs.orgacgpubs.org Molecular modeling studies suggest that the mechanism of action for some of these compounds may involve the inhibition of MtInhA, an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. acgpubs.orgacgpubs.orgnih.gov This enzyme is a key component of the fatty acid synthase-II (FAS-II) system, which is essential for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. nih.gov

Specifically, a series of 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives were synthesized and screened for their inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis. acgpubs.orgacgpubs.org One compound in this series demonstrated a high inhibition rate of 98% at a concentration of 6.25 µg/mL. acgpubs.org These findings highlight the potential for compounds structurally related to this compound to act as inhibitors of MtInhA, a validated target for tuberculosis drug discovery. nih.gov

Anti-inflammatory and Analgesic Properties of this compound and Related Compounds

Effects on Oxidative Stress Markers (e.g., Nitric Oxide, Peroxide, GSH)

The anti-inflammatory activity of this compound is also associated with its ability to modulate markers of oxidative stress. nih.govresearchgate.net In studies on adjuvant-induced arthritic rats, the induction of arthritis was accompanied by a decrease in the level of reduced glutathione (GSH) and an increase in nitric oxide and peroxide levels in the serum. nih.govresearchgate.net Treatment with this compound was found to alter these oxidative stress markers, which is relevant to its anti-inflammatory effects. nih.govresearchgate.net The compound has also shown significant radical scavenging activity in DPPH assays, further indicating its antioxidant potential. researchgate.net

In Vivo Models of Anti-inflammatory Activity (e.g., Adjuvant-Induced Arthritis, Paw Edema)

The anti-inflammatory effects of this compound have been demonstrated in various in vivo models. In the adjuvant-induced arthritis model in rats, treatment with the compound significantly retarded the increase in paw edema volume and the reduction in body weight typically seen in arthritic animals. nih.govresearchgate.netresearchgate.net Histological examination of the knee joints of treated animals also showed improvement. researchgate.netnih.gov

Another common model used to evaluate anti-inflammatory activity is the formalin-induced paw edema test. readersinsight.net In this model, this compound significantly inhibited paw edema. readersinsight.net The effects were comparable to those of the standard anti-inflammatory drug, indomethacin. readersinsight.netresearchgate.net

Table 2: Effect of this compound on Paw Edema

| Treatment Group | Result |

|---|---|

| Formalin-induced Paw Edema | Significant inhibition of paw edema. readersinsight.net |

| Adjuvant-induced Arthritis | Significant reduction in paw edema volume. nih.govresearchgate.netresearchgate.net |

Results are based on in vivo studies in rats.

Analgesic Effects in Pain Models

In addition to its anti-inflammatory properties, this compound and related compounds have demonstrated analgesic effects in various pain models. readersinsight.net The acetic acid-induced writhing test is a standard method for evaluating peripheral analgesic activity. readersinsight.netresearchgate.net In this test, this compound significantly reduced the number of writhing responses in a dose-dependent manner. readersinsight.netresearchgate.net The analgesic effect was comparable to that of indomethacin. readersinsight.netresearchgate.net

Furthermore, in the adjuvant-induced arthritis model, treatment with this compound inhibited nociceptive sensation. researchgate.net This was observed as an increase in the latency time in the Plantar test, indicating a reduction in pain sensitivity. nih.gov

Table 3: Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test

| Treatment | % Inhibition of Writhing |

|---|---|

| This compound (100mg/kg) | 40.91% |

| Indomethacin (10mg/kg) | 48.48% |

Data from a study evaluating peripheral analgesic activity. readersinsight.net

Regulation of c-Fos Protein and mRNA Expression in Neural Tissues

This compound, also referred to as NA-2 in some studies, has been shown to modulate the expression of the immediate early gene c-fos in the central nervous system. nih.gov The c-Fos protein is often used as a marker for neuronal activity, as its expression is rapidly induced in response to various stimuli, including noxious and stressful events. nih.govxiahepublishing.com

In a study using an adjuvant-induced arthritis rat model, a condition known to cause chronic pain and increase neuronal excitability, a significant rise in both c-Fos protein and its corresponding mRNA was observed in several brain regions, including the amygdala, cortex, hippocampus, and thalamus of the arthritic animals. nih.govresearchgate.net Treatment with this compound was found to effectively block this arthritis-induced increase in c-Fos expression. nih.govresearchgate.net Both immunohistochemistry and PCR analysis confirmed this inhibitory effect, indicating that the compound is potent in suppressing neuronal activation associated with chronic inflammatory pain. nih.govresearchgate.net The study also noted that this compound significantly reduced peripheral edema and gait deficits in the treated animals compared to the untreated arthritic group. nih.gov The suppression of c-Fos expression by a therapeutic agent is considered a potential mechanism for controlling conditions like seizures, suggesting the compound's capacity to modulate long-term neural changes. nih.gov

Antimicrobial and Antifungal Activities

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

Derivatives of this compound have been synthesized and evaluated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. acgpubs.org In one study, a series of 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives were screened for their inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis. acgpubs.org The primary screening, conducted at a concentration of 6.25 μg/mL, revealed that the compounds exhibited a wide range of inhibition. acgpubs.orgresearchgate.net

Notably, one derivative, N-[2-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide, demonstrated the highest inhibition at 98%. acgpubs.org Other related derivatives also showed significant, albeit varied, levels of inhibition against the mycobacterium. researchgate.net Molecular modeling studies accompanying this research suggested that the mechanism of action for these compounds might involve the inhibition of the enzyme MtInhA, a well-recognized target for antimycobacterial drugs. acgpubs.org The presence of a carboxamido-function appears to be crucial for the activity against M. tuberculosis H37Rv. ddg-pharmfac.net

| Compound Derivative | Test Concentration | Inhibition (%) against M. tuberculosis H37Rv | Source |

|---|---|---|---|

| N-[2-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide | 6.25 µg/mL | 98% | acgpubs.org |

| General 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives | 6.25 µg/cm³ | 0–86% | researchgate.net |

Antibacterial and Antifungal Spectrum of Activity

Research has demonstrated that derivatives of this compound possess a broad spectrum of antimicrobial activity. nih.gov A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)phenylacetamide derivatives were synthesized and tested against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as a fungal species. nih.gov

The tested organisms included Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, along with their drug-resistant isolates. The results indicated that the compounds were active against these microbes with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/ml. nih.gov One specific benzamide derivative in the series showed particularly strong activity against B. subtilis and its drug-resistant strain, with MIC values of 3.9 µg/ml and 1.95 µg/ml, respectively. nih.gov The biological activity of such compounds is largely influenced by their chemical structure and the functional groups that can interact with microbial receptors. researchgate.net

| Microorganism | Compound Series | MIC Range (µg/ml) | Source |

|---|---|---|---|

| Staphylococcus aureus | N-(2-hydroxy-4(or 5)-nitro/aminophenyl)phenylacetamide derivatives | 1.95 - 500 | nih.gov |

| Bacillus subtilis | N-(2-hydroxy-4(or 5)-nitro/aminophenyl)phenylacetamide derivatives | 1.95 - 500 | nih.gov |

| Klebsiella pneumoniae | N-(2-hydroxy-4(or 5)-nitro/aminophenyl)phenylacetamide derivatives | 1.95 - 500 | nih.gov |

| Pseudomonas aeruginosa | N-(2-hydroxy-4(or 5)-nitro/aminophenyl)phenylacetamide derivatives | 1.95 - 500 | nih.gov |

| Escherichia coli | N-(2-hydroxy-4(or 5)-nitro/aminophenyl)phenylacetamide derivatives | 1.95 - 500 | nih.gov |

| Candida albicans | N-(2-hydroxy-4(or 5)-nitro/aminophenyl)phenylacetamide derivatives | 1.95 - 500 | nih.gov |

Anticancer and Apoptotic Activities

Induction of Apoptosis in Cancer Cell Lines

This compound and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov In a study on the human glioblastoma cell line U87, N-(2-hydroxyphenyl)acetamide (NA-2) was found to induce apoptosis. nih.gov When used in combination with the standard chemotherapy drug Temozolomide (TMZ), it exhibited a synergistic effect. Treatment with NA-2 alone (0.33 mM) resulted in 31.7% apoptotic cells, while the combination with TMZ (0.1 mM) significantly increased the apoptotic cell population to 53.6%. nih.gov This cooperative effect was associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and elevated expression of active Caspase-3. nih.gov

Similar apoptotic activity was observed in the human breast cancer cell line MCF-7. nih.gov Treatment with N-(2-hydroxyphenyl)acetamide induced apoptosis by enhancing the Bax/Bcl-2 ratio at both the mRNA and protein levels. nih.gov Furthermore, a different derivative, N-(2-hydroxyphenyl)-2-phenazinamine (NHP), was investigated for its effects on human lung cancer cell lines A549 and H520. nih.gov NHP was found to cause nuclear condensation and induce apoptosis, which was confirmed through dual staining assays. The mechanism of action was linked to the upregulation of apoptotic markers like Cytochrome C, p53, p21, and caspases 9 and 3, indicating an induction of the intrinsic apoptosis signaling pathway. nih.gov

Inhibition of Tumor Cell Growth

The compound and its analogues have demonstrated significant inhibitory effects on the growth of tumor cells across various cancer types. nih.govresearchgate.netnih.gov In studies on the human breast cancer cell line MCF-7, N-(2-hydroxyphenyl)acetamide (NA-2) was shown to significantly inhibit cell growth, with a calculated half-maximal inhibitory concentration (IC50) of 1.65 mM after 48 hours of treatment. nih.gov This growth inhibition was also associated with the arrest of the cell cycle in the G0/G1 phase. nih.gov

In the context of glioblastoma, NA-2 inhibited the growth of U87 cells in a dose-dependent manner. researchgate.net This growth-inhibitory activity was partly attributed to its ability to down-regulate the expression of key factors involved in tumor angiogenesis and survival, namely Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α). researchgate.net Another study on a series of small molecule hydroximic acid-based compounds, including a phenylglycine structure related to this compound, also reported potent tumor cell growth inhibition. The most effective compound in this series, designated 4h, displayed strong inhibitory activity against several cell lines, with IC50 values of 1.85 µM for U937 (histiocytic lymphoma), 2.02 µM for HL60 (promyelocytic leukemia), and 2.67 µM for K562 (chronic myelogenous leukemia).

| Compound/Derivative | Cancer Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| N-(2-hydroxyphenyl)acetamide (NA-2) | MCF-7 (Breast Cancer) | Growth Inhibition | 1.65 mM | nih.gov |

| N-(2-hydroxyphenyl)acetamide (NA-2) | U87 (Glioblastoma) | Growth Inhibition | Dose-dependent | researchgate.net |

| Compound 4h (related structure) | U937 (Lymphoma) | Growth Inhibition | 1.85 µM | |

| Compound 4h (related structure) | HL60 (Leukemia) | Growth Inhibition | 2.02 µM | |

| Compound 4h (related structure) | K562 (Leukemia) | Growth Inhibition | 2.67 µM |

Suppression of Tumor Shrinkage in Animal Models

Research into analogs of this compound has revealed potential for inducing tumor regression in preclinical animal models. A notable example is the histone deacetylase 6 (HDAC6) selective inhibitor, N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl) benzamide)] (HPB), a structurally related compound. pnas.org In studies involving nude mice bearing androgen-dependent CWR22 human prostate cancer xenografts, treatment with HPB alone was sufficient to cause tumor shrinkage. pnas.org The efficacy of HPB was found to be comparable to that of the established chemotherapeutic agent, paclitaxel. pnas.org These findings suggest that selective inhibition of cytoplasmic targets like HDAC6 by phenylacetamide derivatives may represent a viable strategy for cancer treatment, capable of affecting tumor volume in vivo. pnas.org

Modulation of Cancer Cell Proliferation and Metastasis

This compound and its analogs have demonstrated the ability to interfere with key processes in cancer progression, namely cell proliferation and metastasis. One such analog, N-(2-hydroxyphenyl) acetamide (NA-2), has been shown to possess strong anticancer activity against the MCF-7 human breast cancer cell line. nih.gov Investigations revealed that NA-2 significantly inhibits the growth of these cancer cells. nih.gov

Mechanistically, the anti-proliferative effects are linked to the induction of cell cycle arrest at the G0/G1 phase. nih.gov Furthermore, NA-2 promotes apoptosis, or programmed cell death, by modulating the expression of key regulatory proteins, specifically by increasing the Bax/Bcl-2 ratio. nih.gov The compound also demonstrated anti-metastatic potential by delaying the wound healing process in an in vitro scratch assay, which is used to model cell migration. nih.gov Other related compounds, such as N-(4-amino-2-methoxyphenyl)-2-phenylacetamide, are also reported to induce apoptosis in cancer cells, potentially through the inhibition of cyclooxygenase (COX) enzymes which are involved in inflammatory processes that can drive cancer progression.

Other Reported Biological Activities of this compound and Analogs

Muscarinic M3 Receptor Antagonism

A significant area of investigation for phenylacetamide derivatives has been their activity as muscarinic M3 receptor antagonists. tandfonline.comnih.govacs.org These receptors are involved in smooth muscle contraction, and their selective blockade is a therapeutic goal for conditions such as overactive bladder and certain respiratory disorders. tandfonline.comacs.org It is considered crucial for these antagonists to exhibit high selectivity for the M3 receptor over the cardiac M2 receptor to avoid potential cardiovascular side effects. tandfonline.com

A series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides were specifically designed as potent and selective M3 antagonists. acs.org One analog from this series, 1-(6-aminopyridin-2-ylmethyl)piperidine analogue 15y, demonstrated a 190-fold selectivity for the human M3 receptor over the M2 receptor. acs.org Another analog, (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, also known as J-104129, exhibited a 120-fold selectivity for M3 receptors over M2 receptors. nih.gov This high degree of selectivity underscores the potential of the phenylacetamide scaffold in developing targeted therapies. tandfonline.comnih.govacs.org

Table 1: Selectivity of Phenylacetamide Analogs for Muscarinic Receptors

| Compound Name/Identifier | M3 Receptor Kᵢ (nM) | M2 Receptor Kᵢ (nM) | Selectivity (M2/M3) |

| 1-(6-aminopyridin-2-ylmethyl)piperidine analogue 15y | 2.8 | 530 | ~190-fold |

| J-104129 ((R)-4r) | 4.2 | 490 | ~120-fold |

Potential in Neurodegenerative Disease Research

The structural framework of this compound is relevant to research in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. pnas.orgnih.gov This potential stems from the ability of its analogs to interact with multiple targets implicated in these complex pathologies. One key target is histone deacetylase 6 (HDAC6), a cytoplasmic enzyme involved in cellular responses to the accumulation of misfolded proteins, a hallmark of many neurodegenerative conditions. pnas.org Selective inhibition of HDAC6 is being explored as a therapeutic strategy. pnas.orgnih.gov

Additionally, phenylacetic amides have been synthesized to probe the sigma-1 (σ-1) receptor, another important target in central nervous system (CNS) diseases. nih.gov Sigma-1 receptors are highly expressed in cognitive areas of the brain, and their agonists have demonstrated neuroprotective effects and memory restoration in animal models of Alzheimer's disease. nih.gov The anti-neuroinflammatory effects of the analog N-(2-hydroxy phenyl) acetamide (NA-2) have also been evaluated in primary neuronal cells, further supporting the potential application of this class of compounds in neurodegenerative disease research. grafiati.com

Modulation of Toll-like Receptors (TLR-2 and TLR-4)

Toll-like receptors (TLRs) are key components of the innate immune system that recognize molecular patterns associated with pathogens and cellular damage, triggering inflammatory responses. nih.govfu-berlin.de The dysregulation of TLR signaling is linked to chronic inflammatory and immune diseases. nih.gov

The this compound analog, N-(2-hydroxy phenyl)-acetamide (NA-2), has been identified as a novel suppressor of TLR-2 and TLR-4. nih.gov In a study using a rat model of adjuvant-induced arthritis, treatment with NA-2 was found to significantly reduce the mRNA expression of both TLR-2 and TLR-4 in cultured splenocytes. nih.gov This suppression of TLR expression was associated with a decrease in the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), leading to an improvement in clinical signs of arthritis and joint histology. nih.gov These findings indicate that phenylacetamide compounds can modulate the innate immune response by targeting TLR signaling pathways. nih.gov

Antidepressant Potential of Phenylacetamides

The phenylacetamide chemical structure has been explored for its potential in developing new antidepressant medications. nih.govnih.gov In one study, a series of phenylacetamide derivatives were synthesized and evaluated for antidepressant activity in mouse models using the tail suspension test and the forced swimming test. nih.gov

The results indicated that many of the synthesized compounds exhibited moderate to good antidepressant activity. nih.govnih.gov The most potent compound in the series, identified as VS25, showed a greater antidepressant potential than the standard drugs moclobemide (a monoamine oxidase inhibitor), imipramine (a tricyclic antidepressant), and fluoxetine (a selective serotonin reuptake inhibitor). nih.govnih.gov The mechanism of action for these compounds is suggested to be related to the inhibition of monoamine oxidase-A (MAO-A), an enzyme that metabolizes key neurotransmitters involved in mood regulation. nih.govresearchgate.net This line of research suggests that phenylacetamides represent a promising scaffold for the discovery of novel antidepressant agents. nih.gov

Analytical and Characterization Techniques in N-hydroxy-2-phenylacetamide Research

Spectroscopic Characterization of N-Hydroxy-2-phenylacetamide and its Derivatives

Spectroscopy is a cornerstone in the analysis of this compound, offering detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR studies of related derivatives, specific chemical shifts (δ) are observed. For instance, in N-(2-Hydroxyethyl)-2-phenylacetamide, the five aromatic protons appear as a multiplet between δ 7.52 and 7.11 ppm. A singlet at 5.54 ppm is attributed to the amide proton, while multiplets at 4.25-4.01 ppm and 3.55-3.40 ppm correspond to the methylene groups of the hydroxyethyl moiety. semanticscholar.org Similarly, for N-allyl-2-phenylacetamide, the aromatic protons are found in the range of δ 7.44-7.21 ppm, with the allylic protons showing characteristic signals at 5.78 ppm (ddt), 5.10-4.99 ppm (m), and 3.86 ppm (tt). semanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the derivative N-(4-chlorophenyl)-2-phenylacetamide, the carbonyl carbon resonates at δ 169.3 ppm. semanticscholar.org The aromatic carbons exhibit signals at δ 136.2, 134.2, 129.7, 129.4, 128.9, 127.9, 122.2, and 121.3 ppm, while the methylene carbon of the acetamide group appears at δ 44.6 ppm. semanticscholar.org For 2-(4-Hydroxyphenyl)-N-phenylacetamide, the carbonyl carbon is observed at δ 170.0 ppm, and the aromatic carbons show signals across a range from δ 155.7 to 116.2 ppm. semanticscholar.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound Derivatives

| Derivative | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| N-(2-Hydroxyethyl)-2-phenylacetamide | 7.52 – 7.11 (m, 5H, Ar-H), 5.54 (s, 1H, NH), 4.25 – 4.01 (m, 1H), 3.55 – 3.40 (m, 2H) | 171.6 (C=O), 135.3, 129.4, 129.0, 128.7, 127.4 (Ar-C), 63.3, 43.7, 41.2 |

| N-Allyl-2-phenylacetamide | 7.44 – 7.21 (m, 5H, Ar-H), 5.78 (ddt, 1H), 5.54 (s, 1H, NH), 5.10 – 4.99 (m, 2H), 3.86 (tt, 2H), 3.62 (s, 2H) | 170.8 (C=O), 138.6, 134.8, 134.0, 129.6, 127.5 (Ar-C), 116.9, 43.8, 43.4 |

| N-(4-chlorophenyl)-2-phenylacetamide | 7.40-7.22 (m, 9H, Ar-H), 4.78 (brs, 1H, NH), 3.72 (s, 2H, CH₂) | 169.3 (C=O), 136.2, 134.2, 129.7, 129.4, 128.9, 127.9, 122.2, 121.3 (Ar-C), 44.6 (CH₂) |

| 2-(4-Hydroxyphenyl)-N-phenylacetamide | 7.38 (d, 2H), 7.33 – 7.18 (m, 4H), 7.19 – 7.08 (m, 2H), 6.78 (dd, 2H), 3.60 (d, 2H) | 170.0 (C=O), 155.7, 138.7, 130.8, 129.8, 128.8, 124.6, 122.2, 120.1, 116.2 (Ar-C), 43.9 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used.

The exact mass of 2-Hydroxy-N-phenylacetamide has been determined to be 151.0633 Da. In LC-ESI-QTOF MS analysis under negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 150.0561. nih.gov Under positive ion mode, the [M+H]⁺ precursor ion is detected at m/z 152.0706.

The fragmentation of these ions provides structural information. For instance, in the MS/MS spectrum of the [M-H]⁻ ion of 2-Hydroxy-N-phenylacetamide, a prominent peak is observed at m/z 92.0493. nih.gov The fragmentation of related amide molecules can involve the cleavage of neutral molecules like HCl and CO, or cleavage of the amide bond itself, leading to characteristic fragment ions. mdpi.com For example, in the fragmentation of a related chloro-phenylacetamide derivative, characteristic fragment ions corresponding to the coumarin and chloro(phenyl)methylium moieties were observed. mdpi.com

Table 2: Mass Spectrometry Data for 2-Hydroxy-N-phenylacetamide

| Ionization Mode | Precursor Ion | Precursor m/z | Key Fragment Ions (m/z) |

|---|---|---|---|

| ESI Negative | [M-H]⁻ | 150.0561 | 92.0493 |

| ESI Positive | [M+H]⁺ | 152.0706 | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of N-(4-chloro-2-butynyl)-2-cyclohexyl-2-hydroxy-2-phenylacetamide shows characteristic absorption bands at 3400 cm⁻¹ and 1660 cm⁻¹. google.com The band at 3400 cm⁻¹ is indicative of the O-H or N-H stretching vibrations, while the absorption at 1660 cm⁻¹ corresponds to the C=O (amide I) stretching vibration. google.com The IR spectrum of 2-hydroxy-N-phenylacetamide has also been recorded, often using techniques like potassium bromide (KBr) wafers or as a mineral oil mull. nih.govnist.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific UV-Vis data for this compound is not detailed in the provided context, the technique is mentioned in the broader study of related compounds, such as azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles, where it is used to characterize their absorption properties. researchgate.net

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring the separation of the target compound from starting materials, byproducts, and other impurities.

Thin-layer chromatography (TLC) is a common method for monitoring the progress of reactions. semanticscholar.org For purification, column chromatography on silica gel is frequently employed. google.com For instance, a mixture of n-hexane and ethyl acetate (5:1) has been used as an eluent to purify N-(4-chloro-2-butynyl)-2-cyclohexyl-2-hydroxy-2-phenylacetamide. google.com

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of this compound and its derivatives. A reverse-phase (RP) HPLC method has been described for the analysis of 2-Hydroxy-N-methyl-N-phenylacetamide. sielc.com This method utilizes a mobile phase consisting of acetonitrile (MeCN), water, and an acid like phosphoric acid or formic acid for Mass-Spec compatibility. sielc.com Chiral HPLC, using columns like the DIACEL Chiralcel OD-H, is used to determine the enantiomeric excess (ee) of chiral derivatives. semanticscholar.org

LC-MS methods often employ columns such as the Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm). A typical gradient elution might start with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and gradually increase the organic solvent content (e.g., acetonitrile with 0.1% formic acid).

X-ray Crystallography for Structural Elucidation

The crystal structure of (E)-2-(Hydroxyimino)-N-phenylacetamide, a related compound, has been determined. researchgate.net It crystallizes in the orthorhombic space group Pbca with Z=8. researchgate.net The crystal packing is stabilized by intermolecular O—H···O, N—H···O, and N—H···N hydrogen-bonding interactions. researchgate.net The bond lengths N1—C7 and O1—C7 were found to be 1.338(2) Å and 1.226(2) Å, respectively. researchgate.net

For N-(phenyl)-2,2,2-trimethyl-acetamide, the crystal system is orthorhombic with the space group Pca21 and Z=4. grafiati.com The comparison of bond parameters in a series of related acetamides reveals that substitutions on the phenyl ring and the acetyl group can lead to significant changes in the structural parameters. grafiati.com

Table 3: Crystallographic Data for a Related Compound, (E)-2-(Hydroxyimino)-N-phenylacetamide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Z | 8 |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| R-factor | 0.048 |

Future Directions and Translational Potential in N-hydroxy-2-phenylacetamide Research

Development of Novel Therapeutic Agents based on N-Hydroxy-2-phenylacetamide Scaffold

The this compound scaffold is a versatile foundation for creating new therapeutic agents. Its structure is a key component in various derivatives being investigated for a range of diseases. Researchers are modifying this basic structure to enhance potency and selectivity for specific biological targets. The inherent properties of the scaffold, including its ability to engage in hydrogen bonding, make it a valuable starting point for developing inhibitors of enzymes or modulators of receptors. biosynth.com

One significant area of development is in creating metalloprotease inhibitors. biosynth.com The hydroxamate group (-C(=O)N(OH)-) present in this compound is a classic zinc-binding group, making it suitable for targeting zinc-dependent enzymes like matrix metalloproteinases (MMPs). biosynth.com These enzymes are involved in tissue remodeling and are implicated in diseases such as cancer and arthritis. biosynth.comresearchgate.net

Furthermore, derivatives of the broader phenylacetamide and mandelamide scaffold are being explored for their potential as protein kinase inhibitors, antimicrobials, and anti-inflammatory agents. researchgate.net For instance, studies on N-(2-hydroxy phenyl) acetamide have shown it possesses anti-inflammatory and anti-arthritic properties by reducing pro-inflammatory cytokines like IL-1β and TNF-α. researchgate.net Research has also indicated that phenylacetamide derivatives can act as potent inhibitors of bacterial enzymes such as ParE, suggesting a pathway to new antibiotics. nih.gov The development of these novel agents often involves synthesizing a library of related compounds and screening them for activity against specific diseases. nih.govacgpubs.org

Table 1: Examples of Therapeutic Agents Based on Phenylacetamide Scaffolds

| Compound Class | Therapeutic Target/Application | Research Findings | Citations |

| Metalloprotease Inhibitors | Matrix Metalloproteinases (MMPs), TNF-α | The N-Hydroxy-2-phenyl-acetamide structure can bind to the active site of metalloproteases, inhibiting their activity. | biosynth.com |

| Anti-inflammatory Agents | Pro-inflammatory Cytokines (IL-1β, TNF-α) | N-(2-hydroxy phenyl) acetamide was found to reduce paw edema and serum levels of IL-1β and TNF-α in arthritic rats. | researchgate.net |

| Antimicrobial Agents | Bacterial DNA Topoisomerases (ParE) | Phenylacetamide derivatives showed potent antibacterial activity against E. coli, with IC50 values as low as 0.27 µg/mL against the ParE enzyme. | nih.gov |

| Antidepressant Agents | Monoamine Oxidase (MAO) | Modified phenylacetamide derivatives showed significant antidepressant activity in animal models, with the most potent compound being more effective than standard drugs. | nih.gov |

| α-Glucosidase Inhibitors | α-Glucosidase | Bis-4-hydroxycoumarin-based phenoxy-1,2,3-triazole-N-phenylacetamide derivatives showed high inhibition effects against α-glucosidase, with IC50 values significantly lower than the control drug, acarbose. | d-nb.info |

Exploration of Structure-Based Drug Design Principles

Structure-based drug design is a critical strategy for optimizing the therapeutic potential of the this compound scaffold. This approach uses high-resolution structural information of a biological target, such as an enzyme or receptor, to design molecules that bind to it with high affinity and selectivity. Computational methods like molecular docking and molecular dynamics simulations are central to this process. acgpubs.org

Researchers utilize these techniques to predict how modifications to the this compound structure will affect its binding to a target. For example, in the development of antimycobacterial agents, molecular docking studies were used to investigate how different derivatives of 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide interact with the active site of the enzyme MtInhA from Mycobacterium tuberculosis. acgpubs.org These studies help identify which chemical groups on the phenyl ring or other parts of the scaffold are most important for biological activity. acgpubs.org

Structure-activity relationship (SAR) studies are another key component. By synthesizing a series of related compounds and testing their biological activity, researchers can systematically determine how different chemical substitutions influence efficacy. d-nb.info For instance, a study on α-glucosidase inhibitors based on a complex N-phenylacetamide scaffold demonstrated that the type and position of substituents on the N-phenylacetamide ring significantly impacted the inhibitory activity. d-nb.info A 2,4-dichloro substituted derivative was found to be the most potent, highlighting the importance of specific structural features for optimal interaction with the enzyme's active site. d-nb.info These principles allow for the rational design of more potent and selective drug candidates, moving beyond trial-and-error synthesis. mdpi.com

Preclinical Investigations and Toxicity Profiling

Before any potential therapeutic agent based on the this compound scaffold can be considered for human trials, it must undergo rigorous preclinical investigation and toxicity profiling. ich.org The primary goals of these studies are to establish a preliminary safety profile, identify an initial safe dose for human studies, and determine which organs might be susceptible to toxicity. ich.org

Preclinical safety evaluation typically involves a series of in vitro (cell-based) and in vivo (animal) studies. nuvisan.com These investigations are guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). ich.org

Key aspects of preclinical toxicity profiling include:

Acute Toxicity Studies: These assess the effects of a single high dose of the compound. nih.gov Studies on analogues of N,N-diethyl-2-phenylacetamide have evaluated effects like primary skin irritation and acute oral and dermal toxicity. nih.gov

Repeated Dose Toxicity Studies: These studies evaluate the effects of repeated exposure to the compound over different periods (e.g., 28 days or 90 days) in at least two mammalian species (typically one rodent and one non-rodent). ich.org These studies are crucial for identifying target organs of toxicity and determining if toxic effects are reversible. ich.org

Safety Pharmacology: These studies investigate the potential effects of the drug candidate on vital functions, such as the cardiovascular, respiratory, and central nervous systems. nuvisan.com

Immunogenicity: For biotechnology-derived pharmaceuticals, assessing the potential to provoke an immune response is critical. The formation of anti-drug antibodies can impact both efficacy and safety. ich.org

For example, a study on an anti-cancer derivative, N-hydroxy-2-(2-(naphthalen-2-yl)-1H-Indol-3-yl)-2-phenylacetamide, included evaluations of its acute toxicity as part of its preclinical assessment for treating glioblastoma. stgmu.ruexaly.com A thorough toxicity profile is essential for ensuring patient safety and is a prerequisite for regulatory approval to begin clinical trials. ich.orgnih.gov

Synergistic Effects with Other Compounds

Investigating the synergistic effects of this compound derivatives with other established drugs is a promising avenue for future research. Combination therapy, where two or more drugs are used together, can offer several advantages, including increased therapeutic efficacy, reduced dosages of individual drugs (which can lower toxicity), and the potential to overcome drug resistance.

Research into related phenylacetamide scaffolds has already shown the potential of this approach. In one study, newly synthesized phenylacetamide derivatives demonstrated a synergistic relationship with FDA-approved antibacterial drugs. nih.gov This suggests that these compounds could be used to enhance the effectiveness of existing antibiotics or to treat infections that have become resistant to them. nih.gov

Conversely, it is also important to screen for antagonistic effects, where the combination of compounds is less effective than the individual drugs. For example, the synthetic amide 2-chloro-N-phenylacetamide was found to have an antagonistic effect when combined with the antifungal agents amphotericin B and voriconazole. scielo.br Understanding these interactions is crucial for the safe and effective clinical application of new therapeutic agents. Future research should systematically screen this compound derivatives in combination with standard-of-care drugs for various diseases to identify beneficial synergistic relationships that could lead to more effective treatment regimens.

Potential for Advanced Delivery Systems

Several types of advanced delivery systems hold potential for this compound-based compounds:

Nanoparticles and Niosomes: These are microscopic vesicles that can encapsulate drugs. For instance, an anti-cancer derivative, N-hydroxy-2-(2-(naphthalen-2-yl)-1H-Indol-3-yl)-2-phenylacetamide, was incorporated into niosomal forms for the treatment of glioblastoma. stgmu.ru These niosomes, which are vesicles made from non-ionic surfactants, can improve the transport of the drug into cancer cells. stgmu.ru

Liposomes: These are spherical vesicles composed of a lipid bilayer and can carry both hydrophilic and hydrophobic drugs. innpharmacotherapy.com They are widely used to improve the delivery of therapeutic agents. innpharmacotherapy.com

Hydrogels: These are networks of polymer chains that can absorb large amounts of water. mdpi.com They can be designed for controlled, sustained release of an encapsulated drug, which is particularly useful for localized therapy. mdpi.com

Controlled-Release Injectables: For parenteral administration, systems like microspheres or in-situ gelling solutions can be used to provide prolonged drug release, reducing the need for frequent injections. innpharmacotherapy.com

By leveraging these advanced delivery technologies, researchers can overcome challenges such as poor water solubility or rapid metabolism, thereby maximizing the therapeutic potential of novel agents derived from the this compound scaffold. formulationbio.com

Q & A

Q. How does this compound interact with biological membranes, and what methodologies quantify its permeability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。